N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide
CAS No.:
Cat. No.: VC14971510
Molecular Formula: C21H22N4O
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N4O |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methylindol-3-yl)propanamide |
| Standard InChI | InChI=1S/C21H22N4O/c1-25-14-15(16-6-2-5-9-19(16)25)10-11-21(26)22-13-12-20-23-17-7-3-4-8-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |
| Standard InChI Key | NMAHAZXLLGNXLV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole ring system (C₇H₆N₂) linked via an ethyl group to a propanamide chain, which terminates in a 1-methylindol-3-yl group (C₁₀H₁₀N). The benzimidazole moiety contributes aromaticity and hydrogen-bonding capabilities, while the indole group introduces hydrophobic and π-π stacking interactions. The propanamide linker enhances conformational flexibility, enabling interactions with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₄O |
| Molecular Weight | 348.4 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, indole NH) |
| Hydrogen Bond Acceptors | 3 (amide O, benzimidazole N) |
| logP (Predicted) | ~3.5 (lipophilic) |
The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis can be divided into three key fragments:
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Benzimidazole-ethylamine: Prepared via cyclization of o-phenylenediamine with carboxylic acid derivatives.
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1-Methylindole-3-propanoic acid: Synthesized by Friedel-Crafts acylation of 1-methylindole.
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Amide Coupling: Using reagents like HATU or EDCl to link the fragments .
Stepwise Synthesis
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Benzimidazole-Ethylamine Synthesis:
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1-Methylindole-3-Propanoic Acid Preparation:
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Treat 1-methylindole with acryloyl chloride in the presence of AlCl₃ to introduce the propanoic acid chain.
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Amide Bond Formation:
Yield Optimization:
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Lowering reaction temperatures (0–5°C) reduces side reactions.
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Using anhydrous solvents (DMF, CH₂Cl₂) improves coupling efficiency.
Biological Activity and Mechanism of Action
Antimicrobial Effects
Benzimidazole derivatives exhibit activity against Helicobacter pylori and fungi. The 1-methyl group on the indole enhances metabolic stability, potentially extending half-life in vivo .
Receptor Interactions
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Serotonin Receptors: The indole group mimics tryptophan, suggesting affinity for 5-HT receptors.
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Kinase Inhibition: Benzimidazoles often target ATP-binding pockets in kinases like EGFR .
Applications in Drug Discovery
Lead Compound Optimization
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Structural Modifications: Introducing electron-withdrawing groups (e.g., Cl) at the indole 5-position could enhance potency (see N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide, CAS 1574405-66-5) .
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Stereochemical Considerations: Chiral analogs, such as N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide (logP 3.44), show improved target selectivity .
Preclinical Development Challenges
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Solubility: The compound’s logP ~3.5 may necessitate formulation with cyclodextrins or liposomes .
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Metabolic Stability: Methyl groups on the indole nitrogen reduce oxidative degradation by cytochrome P450 enzymes.
Comparison with Structural Analogs
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